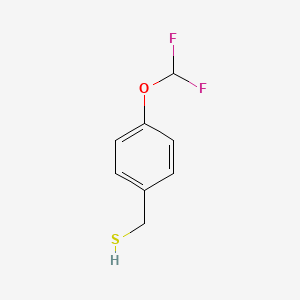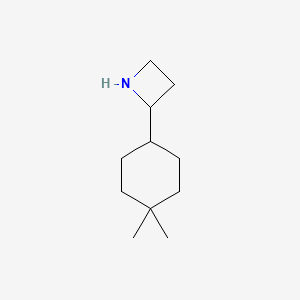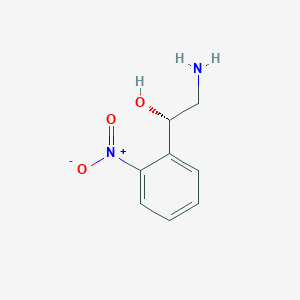amine](/img/structure/B13288100.png)
[(2,6-Difluorophenyl)methyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)methylamine is a chemical compound with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a difluorophenyl group and a methoxypropylamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (2,6-Difluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure a high conversion rate .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde or difluorobenzophenone.
Reduction: Formation of difluorobenzylamine or difluorobenzyl alcohol.
Substitution: Formation of difluorobenzyl halides or difluorobenzyl thiols.
Scientific Research Applications
(2,6-Difluorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the methoxypropylamine group modulates its pharmacokinetic properties. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- [(2,6-Difluorophenyl)methyl]amine
- (2,6-Difluorophenyl)methylamine
- (2,6-Difluorophenyl)methylamine
Uniqueness
(2,6-Difluorophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balanced profile of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3 |
InChI Key |
UFTANPCWINAOLO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


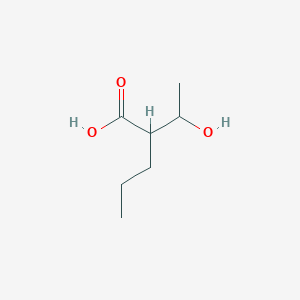
![(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288030.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)

![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
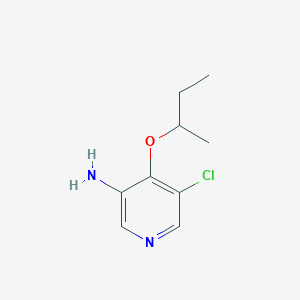
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
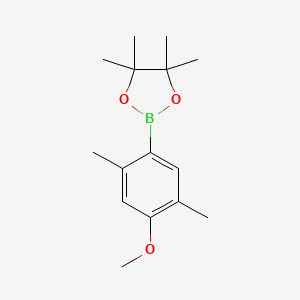
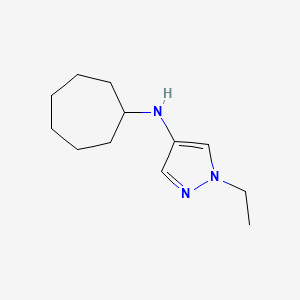
![2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13288070.png)

